molecular formula C21H19NO6S B3533818 Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3533818
M. Wt: 413.4 g/mol
InChI Key: ORRMVZCKVCCKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenoxyphenyl moiety, which is further linked to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate typically involves a multi-step process. One common method includes the reaction of 4-phenoxybenzenesulfonyl chloride with 4-aminophenol to form 4-[(4-phenoxyphenyl)sulfamoyl]phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the phenoxy groups can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate
  • Methyl 2-[4-[(4-methoxyphenyl)sulfamoyl]phenoxy]acetate
  • Methyl 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetate

Uniqueness

Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of the phenoxy group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can also influence its physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-26-21(23)15-27-17-11-13-20(14-12-17)29(24,25)22-16-7-9-19(10-8-16)28-18-5-3-2-4-6-18/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRMVZCKVCCKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.